molecular formula C19H28O2 B600296 1-Androsterone CAS No. 23633-63-8

1-Androsterone

Cat. No. B600296
CAS RN: 23633-63-8
M. Wt: 288.42
InChI Key:
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Description

1-Androsterone, also known as 1-andro, 1-dehydroepiandrosterone, 1-DHEA, δ1-epiandrosterone, or 5α-androst-1-en-3β-ol-17-one, is a synthetic, orally active anabolic-androgenic steroid (AAS). It is an androgen prohormone of 1-testosterone (dihydroboldenone), 1-androstenedione, and other 1-dehydrogenated androstanes .


Synthesis Analysis

1-Androsterone is a potent androgenic and anabolic steroid after oral and subcutaneous administration. It shows no selective AR modulator characteristics and might exhibit liver toxicity, especially after oral administration .


Molecular Structure Analysis

The molecular formula of 1-Androsterone is C19H28O2 .


Chemical Reactions Analysis

1-Androsterone is an androgen prohormone of 1-testosterone (dihydroboldenone), 1-androstenedione, and other 1-dehydrogenated androstanes .

Scientific Research Applications

  • Activation of Farnesoid X Receptor (FXR) : Androsterone is a ligand for FXR, a nuclear hormone receptor. It has been shown to induce the expression of the FXR target gene, small heterodimer partner (SHP), in castrated male mice and in mouse AML-12 hepatocytes. This suggests potential for pharmacological modulation of FXR by androsterone (Wang et al., 2006).

  • Identification in Supplements and Urinary Metabolism : Androsterone has been identified in seized supplements marketed as "dietary supplements" for muscle mass enhancement. The study reported on the urinary elimination of androsterone and its main metabolites, providing insights into the metabolism of androsterone in humans (Parr et al., 2011).

  • Structural Studies in Gas Phase : The structure of androsterone in the gas phase has been studied using rotational spectroscopy, contributing to a better understanding of the molecular structure of steroid hormones (Caliebe et al., 2022).

  • Microbial Biotransformation : A study explored the microbial biotransformation of trans-androsterone using filamentous fungi, yielding various metabolites through selective hydroxylation and oxidation. This indicates potential applications in developing new steroidal drugs (Atif et al., 2014).

  • Influence on Ovarian Androgen Production : Research has shown that transforming growth factor-beta 1 inhibits ovarian androgen production, affecting the accumulation of androsterone. This highlights androsterone's role in ovarian function and its potential use in reproductive biology (Hernández et al., 1990).

  • Effects on Rat Physiology : Androsterone has been shown to affect the physiology of rats, including influencing the testes, mammary gland, and uterus. This early study offers insights into the physiological effects of androsterone and related compounds (Nelson & Gallagher, 1936).

  • Seizure Suppression in Epilepsy Models : Androsterone has been evaluated for its effects on seizure susceptibility in mouse models of epilepsy, suggesting its potential as an endogenous neuroprotective steroid in the brain (Kim et al., 2009).

Safety And Hazards

1-Androsterone is possibly unsafe when taken by mouth. Early research shows that taking 1-androsterone might cause liver and kidney damage and also increase cholesterol .

Future Directions

Prohormones have been a staple in the fitness and bodybuilding community since 1996. Over the years, these compounds have undergone significant transformations, especially in light of the regulatory landscape introduced in 2004. The laws implemented then were designed to ensure prohormones’ safety, efficacy, and legality. This marked a turning point, leading to a new generation of prohormones that aim to deliver results with fewer associated risks and side effects .

Relevant Papers

  • “Prohormone supplement 3β-hydroxy-5α-androst-1-en-17-one enhances resistance training gains but impairs user health” by Jorge Granados, Trevor L. Gillum, Kevin M. Christmas, and Matthew R. Kuennen .
  • “Endocrine Characterization of the Designer Steroid Methyl-1-Testosterone: Investigations on Tissue-Specific Anabolic-Androgenic Potency, Side Effects, and Metabolism” by Maria K. Parr, Christina Blatt, Oliver Zierau, Cornelius Hess, Michael Gütschow, Gregor Fusshöller, Georg Opfermann, Wilhelm Schänzer, Patrick Diel .
  • "1-Androsterone Usage, Dosage, Benefits, Side Effects and Other Relevant" .
  • "The Roles of Androgens in Humans: Biology" .

properties

IUPAC Name

(3R,5S,8R,9S,10R,13S,14S)-3-hydroxy-10,13-dimethyl-3,4,5,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h7,9,12-16,20H,3-6,8,10-11H2,1-2H3/t12-,13-,14-,15-,16-,18-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYMROBVXGSLPAY-LUJOEAJASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2=O)CCC4C3(C=CC(C4)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CC[C@@H]4[C@@]3(C=C[C@@H](C4)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20737265
Record name 1-Androsterone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20737265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Androsterone

CAS RN

23633-63-8
Record name 1-Androsterone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23633-63-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Androsterone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023633638
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Androsterone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20737265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-ANDROSTERONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U5M72D8OWZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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